molecular formula C17H24FNO5S B2708422 Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate CAS No. 2411218-90-9

Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate

Cat. No.: B2708422
CAS No.: 2411218-90-9
M. Wt: 373.44
InChI Key: PUNKNYJPWFCZEM-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-fluorosulfonyloxy-substituted benzyl moiety.

Properties

IUPAC Name

tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO5S/c1-17(2,3)23-16(20)19-10-4-5-14(12-19)11-13-6-8-15(9-7-13)24-25(18,21)22/h6-9,14H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNKNYJPWFCZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate (CAS No. 1897844-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a fluorosulfonyloxyphenyl moiety. Its molecular formula is C15H20FNO4SC_{15}H_{20}FNO_4S with a molecular weight of approximately 341.39 g/mol.

PropertyValue
Molecular FormulaC₁₅H₂₀FNO₄S
Molecular Weight341.39 g/mol
CAS Number1897844-28-8
Purity>95% (HPLC)
Storage ConditionsRefrigerated

Research indicates that the compound may act as an inhibitor of certain enzymes involved in neurological processes, particularly those related to Alzheimer's disease. The presence of the fluorosulfonyloxy group suggests potential interactions with neurotransmitter receptors or enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against BuChE, with IC50 values indicating effective binding affinity. For instance, a study reported an IC50 value of approximately 90 nM against BuChE, suggesting strong potential as a therapeutic agent for cognitive disorders related to cholinergic dysfunction .

In Vivo Studies

Preliminary in vivo studies have shown that this compound has favorable pharmacokinetic properties, including good brain permeability and stability in liver microsomes. The brain-to-plasma ratio was reported to be around 6.79 after oral administration in mice, indicating its potential for central nervous system (CNS) targeting .

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests. This improvement correlates with reduced levels of β-amyloid plaques, suggesting a dual mechanism of action involving both cholinesterase inhibition and amyloid aggregation prevention .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound in models of neuroinflammation, where it reduced markers of inflammation and oxidative stress in neuronal cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Specific Comparisons

Electron-Withdrawing Groups

Tert-butyl 4-(((Trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (3p)

  • Substituent : Trifluoromethanesulfonyloxy (-OSO₂CF₃).
  • Key Differences : The trifluoromethyl group enhances electron withdrawal compared to the fluorosulfonyloxy group in the target compound. This increases stability against hydrolysis but reduces nucleophilic displacement reactivity.
  • Synthesis : Prepared via palladium-catalyzed reactions, highlighting the utility of transition-metal catalysis for introducing sulfonyloxy groups .

Tert-butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate

  • Substituent : 4-Fluorostyryl (-CH=CH-C₆H₄F).
  • Key Differences : The styryl group introduces π-conjugation, altering electronic properties and enabling applications in fluorescence-based assays. The absence of a sulfonyloxy group limits its utility in sulfonylation reactions .
Electron-Donating Groups

Tert-butyl 3-[(4-Aminophenyl)methyl]piperidine-1-carboxylate Substituent: 4-Aminobenzyl (-CH₂-C₆H₄NH₂). Key Differences: The amino group is electron-donating, increasing nucleophilicity at the aromatic ring. This compound is a key intermediate for Niraparib, a PARP inhibitor, whereas the target compound’s fluorosulfonyloxy group may facilitate proteolysis-targeting chimeras (PROTACs) .

Physicochemical and Spectroscopic Properties

NMR Data Comparison
  • Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) :
    • ¹H NMR : δ 1.44 (s, 9H, Boc), 2.65–2.75 (m, 2H, piperidine CH₂).
    • ¹³C NMR : δ 155.2 (C=O), 79.2 (Boc C), 28.4 (Boc CH₃) .
  • Tert-butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate :
    • ¹H NMR : δ 6.85–7.25 (m, 4H, aromatic), 5.85 (d, J = 16 Hz, CH=CH).
    • Key Feature : Coupling constant (J = 16 Hz) confirms trans-configuration of the styryl group .
  • Hypothetical Target Compound :
    • Expected ¹H NMR : Downfield shifts for aromatic protons adjacent to -OSO₂F (δ ~7.5–8.0 ppm).
Mass Spectrometry
  • Tert-butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate: HRMS: m/z 291.2 [M+H]⁺ (C₁₇H₂₆N₂O₂) .
  • Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate: MS: m/z 328.0 [M+H]⁺ (C₁₇H₂₀F₃NO₂) .

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